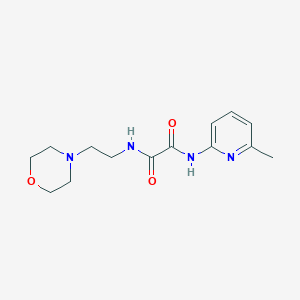

N1-(6-methylpyridin-2-yl)-N2-(2-morpholinoethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N1-(6-methylpyridin-2-yl)-N2-(2-morpholinoethyl)oxalamide” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . The molecule also contains a morpholine ring, which is a common motif in organic chemistry and used as a building block in the synthesis of various pharmaceuticals.

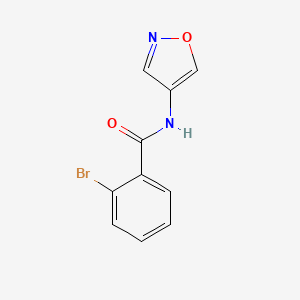

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine and morpholine rings, along with the oxalamide group. These functional groups would likely confer specific chemical properties to the molecule, such as its reactivity, polarity, and potential for hydrogen bonding .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine and morpholine rings could impact its solubility, boiling point, and melting point .Wissenschaftliche Forschungsanwendungen

High-Performance Liquid Chromatography Method for Iron Chelator Measurement

A study by Klein et al. (1991) describes a high-performance liquid chromatography method for measuring an iron chelator in human plasma. This method, involving a compound structurally related to N1-(6-methylpyridin-2-yl)-N2-(2-morpholinoethyl)oxalamide, is significant for clinical applications in measuring specific drug concentrations in plasma (Klein et al., 1991).

Blockade of Orexin Receptors

Research by Dugovic et al. (2009) investigates the role of orexin receptors in sleep-wake modulation. The study utilizes compounds including a morpholinoethyl component, indicating the potential of such structures in developing treatments for sleep disorders (Dugovic et al., 2009).

Design and Synthesis of Factor Xa Inhibitors

Watson et al. (2006) report on the design and synthesis of factor Xa inhibitors, involving compounds with a morpholinoethyl group. This research is crucial in developing anticoagulant drugs, highlighting the relevance of this compound in medicinal chemistry (Watson et al., 2006).

Pharmacokinetic Modeling

Sterner et al. (2013) developed a physiologically based pharmacokinetic model for an oxime, structurally related to the compound . This model aids in optimizing dosing regimens for therapeutic efficacy, demonstrating the significance of such compounds in pharmacokinetic studies (Sterner et al., 2013).

DNA and Protein Binding Properties

Casini et al. (2006) explored the DNA and protein binding properties of dinuclear gold(III) compounds with ligands structurally similar to this compound. These findings are relevant to understanding the interaction of such compounds with biological macromolecules, which is essential in drug design (Casini et al., 2006).

Antifungal Agents

Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as potent antifungal agents, demonstrating the application of morpholinoethyl-related compounds in developing new antifungal treatments (Bardiot et al., 2015).

Synthesis and Toxicity of Pyridine Derivatives

Bakhite et al. (2014) synthesized and tested the toxicity of pyridine derivatives, including morpholinoethylamino compounds, against aphids, highlighting the potential of such compounds in developing insecticides (Bakhite et al., 2014).

Eigenschaften

IUPAC Name |

N'-(6-methylpyridin-2-yl)-N-(2-morpholin-4-ylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O3/c1-11-3-2-4-12(16-11)17-14(20)13(19)15-5-6-18-7-9-21-10-8-18/h2-4H,5-10H2,1H3,(H,15,19)(H,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPCSZVIRXMORDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C(=O)NCCN2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-chlorophenyl)methyl]-4-fluorobenzamide](/img/structure/B2737274.png)

![N-Ethyl-N-[2-(5-oxa-8-azaspiro[3.5]nonan-8-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2737279.png)

![5-((3,5-Dimethylpiperidin-1-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2737282.png)

![(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone](/img/structure/B2737284.png)

![3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2737285.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-ethyloxalamide](/img/structure/B2737287.png)

![2-(Adamantan-1-yl)-2-[(4-fluorophenyl)formamido]acetic acid](/img/structure/B2737288.png)

![N'-benzyl-N-[2,2-bis(furan-2-yl)ethyl]ethanediamide](/img/structure/B2737289.png)

![3-[[2-(3-Carbamoylindol-1-yl)acetyl]amino]benzenesulfonyl fluoride](/img/structure/B2737292.png)

![N-cyclopropyl-3-{[1-(methoxyacetyl)piperidin-3-yl]methoxy}benzamide](/img/structure/B2737294.png)